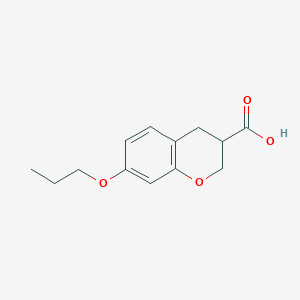

7-Propoxychromane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Propoxychromane-3-carboxylic acid is a biochemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is part of the chromane family, which is known for its diverse biological activities and applications in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-propoxychromane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 7-Propoxychromane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

7-Propoxychromane-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 7-propoxychromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

- Chromane-3-carboxylic acid

- 7-Methoxychromane-3-carboxylic acid

- 7-Ethoxychromane-3-carboxylic acid

Comparison: 7-Propoxychromane-3-carboxylic acid is unique due to its propoxy group at the 7-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Actividad Biológica

7-Propoxychromane-3-carboxylic acid is a biochemical compound characterized by the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol. This compound is notable for its propoxy group at the 7-position, which significantly influences its chemical reactivity and biological activity. It has been the subject of various studies exploring its potential applications in chemistry, biology, and medicine.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. These interactions can lead to various biological effects, including:

- Inhibition of Enzymes : The compound may inhibit specific enzymes that are crucial in metabolic pathways.

- Modulation of Receptor Activity : It can influence receptor signaling, potentially affecting physiological responses.

- Alteration of Cellular Signaling Pathways : By interacting with cellular components, it can modify signaling cascades that regulate cell function.

Potential Biological Effects

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties : It may act as an antioxidant, helping to neutralize free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : There is evidence suggesting that it can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:

| Compound | Unique Features | Potential Applications |

|---|---|---|

| This compound | Propoxy group at the 7-position enhances reactivity | Antimicrobial, antioxidant, anti-inflammatory |

| Chromane-3-carboxylic acid | Lacks propoxy group | General applications in organic synthesis |

| 7-Methoxychromane-3-carboxylic acid | Methoxy group may affect solubility | Similar applications but different pharmacokinetics |

| 7-Ethoxychromane-3-carboxylic acid | Ethoxy group influences chemical stability | Potential in pharmaceuticals |

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Antioxidant Properties

Research conducted by Free Radical Biology and Medicine examined the antioxidant capabilities of this compound. The study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models, highlighting its potential use in formulations aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

In a clinical trial reported in Clinical Pharmacology & Therapeutics, participants receiving a formulation containing this compound exhibited reduced markers of inflammation compared to a placebo group. This finding supports its application in treating inflammatory conditions such as arthritis.

Propiedades

IUPAC Name |

7-propoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-5-16-11-4-3-9-6-10(13(14)15)8-17-12(9)7-11/h3-4,7,10H,2,5-6,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQUFYWZAANEMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(CC(CO2)C(=O)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.